Glycidyl hexanoate

Description

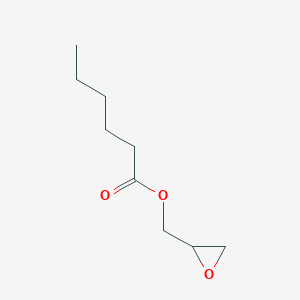

Structure

3D Structure

Properties

IUPAC Name |

oxiran-2-ylmethyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-3-4-5-9(10)12-7-8-6-11-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJNHHFSQGRJFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938638 | |

| Record name | (Oxiran-2-yl)methyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17526-74-8 | |

| Record name | Hexanoic acid, 2,3-epoxypropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017526748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Oxiran-2-yl)methyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Glycidyl Hexanoate

Established Synthetic Routes for Glycidyl (B131873) Esters

The synthesis of glycidyl esters, including glycidyl hexanoate (B1226103), can be broadly categorized into conventional chemical methods and more contemporary biocatalytic approaches.

Conventional Chemical Synthesis

The traditional chemical synthesis of glycidyl esters often involves the reaction of a carboxylic acid with an epoxide-containing reagent, most commonly epichlorohydrin. google.comijarsct.co.in This process is typically conducted in the presence of a catalyst to facilitate the reaction.

One common method is the reaction of a carboxylic acid with an excess of epichlorohydrin. google.com This reaction can be catalyzed by soluble tertiary amines or quaternary ammonium (B1175870) salts. google.com The initial esterification is often carried out at temperatures ranging from 50 to 90°C. google.com Following the primary reaction, a transepoxidation step may occur. google.com The final glycidyl ester product is then isolated and purified using conventional techniques such as distillation or extraction to remove excess reactants and by-products. google.com

Another approach involves the reaction of the sodium salt of a carboxylic acid with epichlorohydrin, which can be facilitated by a phase transfer catalyst like tetramethylammonium (B1211777) bromide. ijarsct.co.in This method can be performed as a single-step esterification by mixing the carboxylic acid, a base such as sodium hydroxide, the phase transfer catalyst, and epichlorohydrin. ijarsct.co.in

A two-step process is also a widely used preparation method for glycidyl esters. researchgate.net This involves an initial ring-opening reaction of the epoxide, followed by a subsequent ring-closing reaction to form the desired glycidyl ester. researchgate.net

The following table summarizes key aspects of conventional chemical synthesis routes for glycidyl esters:

| Catalyst/Reagent | Reactants | Key Features |

| Tertiary Amine / Quaternary Ammonium Salt | Carboxylic Acid, Epichlorohydrin | One-pot synthesis, requires purification. google.com |

| Phase Transfer Catalyst (e.g., Tetramethylammonium Bromide) | Sodium Salt of Carboxylic Acid, Epichlorohydrin | Can be a single-step process. ijarsct.co.in |

| Two-Step Process | Epoxide, Carboxylic Acid | Involves ring-opening and subsequent ring-closing. researchgate.net |

Biocatalytic Synthesis Approaches

In recent years, biocatalysis has emerged as a greener and more selective alternative for the synthesis of various chemical compounds, including glycidyl esters. Enzymes, particularly lipases, have shown significant potential in catalyzing the formation of these esters.

Lipases (EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats and oils. researchgate.net However, in non-aqueous or low-water environments, they can effectively catalyze the reverse reactions: esterification and transesterification. researchgate.netmdpi.com This capability has been harnessed for the synthesis of glycidyl esters.

The synthesis can be achieved through the direct esterification of a carboxylic acid (like hexanoic acid) with glycidol (B123203) or through the transesterification of an existing ester with glycidol. Several lipases, including those from Candida antarctica (CALA and CALB) and Mucor miehei (MML), have been successfully employed as catalysts for producing glycidyl esters. researchgate.net The choice of lipase (B570770) can influence the enantioselectivity of the reaction, with some lipases preferentially producing the (R)-glycidyl ester and others favoring the (S)-enantiomer. researchgate.net For instance, CALA and MML have been shown to preferentially synthesize (R)-glycidyl esters, while CALB favors the synthesis of (S)-glycidyl esters. researchgate.net

The reaction medium also plays a crucial role in the efficiency of lipase-catalyzed synthesis. Ionic liquids and supercritical carbon dioxide have been investigated as alternative reaction media to conventional organic solvents, sometimes leading to improved synthetic activity and maintaining high enantioselectivity. researchgate.net The use of immobilized lipases is also a common strategy to enhance enzyme stability and facilitate catalyst recovery and reuse. researchgate.netmdpi.com

Key parameters influencing lipase-catalyzed synthesis include temperature, enzyme loading, and the molar ratio of reactants. mdpi.commdpi.com Optimization of these parameters is essential to achieve high conversion rates and product yields. mdpi.com

Mechanistic Investigations of Glycidyl Hexanoate Reactions

The reactivity of this compound is dominated by the chemistry of its epoxide ring. The strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

Epoxide Ring-Opening Mechanisms

The opening of the epoxide ring in glycidyl esters can be initiated by either acidic or basic catalysts. libretexts.org The mechanism of ring-opening, and consequently the regioselectivity of the reaction, is highly dependent on the reaction conditions. libretexts.orgbohrium.com

Under acidic conditions, the oxygen atom of the epoxide ring is first protonated, which makes it a better leaving group. libretexts.orgmasterorganicchemistry.com This protonation activates the epoxide for nucleophilic attack. The subsequent attack by a nucleophile can proceed via a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.org

For asymmetrically substituted epoxides, the nucleophile generally attacks the more substituted carbon atom. libretexts.orgmasterorganicchemistry.com This is because the transition state has a significant carbocationic character, and the positive charge is better stabilized on the more substituted carbon. masterorganicchemistry.com The reaction ultimately leads to a trans-diol product upon hydrolysis. libretexts.org

In the context of glycidyl ester synthesis, the ring-opening of epoxides with carboxylic acids, known as acidolysis, is a key reaction. researchgate.net This reaction can be catalyzed by various acids, including Lewis acids and Brønsted acids. masterorganicchemistry.comgoogle.com The mechanism involves the protonation of the epoxide oxygen by the carboxylic acid, followed by the nucleophilic attack of the carboxylate anion on one of the epoxide carbons. sci-hub.se Research has shown that water can act as a proton transfer carrier, facilitating the conversion of an intermediate to the target product and suppressing side reactions, which can significantly improve reaction efficiency and selectivity. researchgate.netrsc.org

Transesterification Reactions

In addition to reactions involving the epoxide ring, this compound can undergo transformations centered on its ester and hydroxyl functionalities. The product of the initial epoxy-acid reaction, a β-hydroxyester, can participate in a subsequent transesterification reaction. researchgate.net This process is particularly relevant in polymer systems, where it can affect the final network structure. mdpi.com

In a model system closely related to this compound (the reaction product of phenyl glycidyl ether and hexanoic acid), it was observed that the initially formed monoester (ME) does not remain static. researchgate.netmdpi.com Instead, it undergoes a reversible transesterification, or disproportionation, to form a diester (DE) and a diol (glycol, G). researchgate.netmdpi.com This equilibrium is significant, as it leads to a mixture of products rather than a single compound.

This reaction can be catalyzed by biocatalysts like lipase TL from Pseudomonas stutzeri or by chemical catalysts such as tributylamine. mdpi.comacs.orgnih.gov For the model system using phenyl glycidyl ether and hexanoic acid, an equilibrium constant (K) of 0.15 ± 0.05 was reported at 110–120 °C, leading to an equilibrium conversion where the concentrations of the diol and diester are significant. mdpi.com This transesterification acts as a disproportionation reaction that can break polymer chains and form new crosslinks, thereby increasing the crosslink density in a network. researchgate.netmdpi.com

Table 2: Equilibrium in the Transesterification of a β-Hydroxyester

| Reactant | Products | Equilibrium Constant (K) |

|---|---|---|

| 2 Monoester (ME) | 1 Diol (G) + 1 Diester (DE) | K = ([G] * [DE]) / [ME]² |

Hydrolytic Degradation Pathways

Research indicates that the thermal decomposition of GEs follows a pathway where they are primarily decomposed into a monoacylglycerol via a ring-opening reaction, followed by hydrolysis of the ester bond to yield a fatty acid and glycerol. nih.govresearchgate.net Kinetic studies on the degradation of GEs in palm oil showed that the reaction follows pseudo-first-order kinetics. nih.gov The activation energy for GE degradation was found to be significantly lower than that for its formation, suggesting that degradation occurs more readily. nih.gov The hydrolysis of the ester group itself can be accelerated under both acidic and alkaline conditions. aade.org

The proposed pathway avoids the formation of a cyclic acyloxonium intermediate, as confirmed by the absence of characteristic signals in Fourier transform infrared (FTIR) spectroscopy. nih.gov

Derivatization Strategies for Functionalization

The dual functionality of this compound makes it a versatile building block for creating more complex molecules. Derivatization can be targeted at either the epoxide ring or the ester group, or both. The ability to introduce new functional groups is crucial for tailoring the properties of materials for specific applications, such as in the development of functional polymers or specialized lubricants. google.comresearchgate.net

Strategies for functionalization often involve the ring-opening polymerization (ROP) of the epoxide moiety. rsc.org The hydroxyl group generated from the ring-opening provides a new site for further reactions. Additionally, the ester group can be modified, for instance, through transesterification to attach the glycidyl moiety to a different molecular backbone.

A wide array of functional groups can be introduced by reacting the epoxide with appropriate nucleophiles. For example:

Thiol-epoxy "click" chemistry : The base-catalyzed reaction of the epoxide ring with a thiol provides a highly efficient method for attaching sulfur-containing moieties. rsc.org

Reaction with amines : Amines can open the epoxide ring to introduce basic nitrogen atoms and create amino alcohols, which can be valuable intermediates.

Azide-alkyne cycloaddition : The terminal halogen on a polymer prepared by atom transfer radical polymerization (ATRP) can be displaced with sodium azide (B81097). acs.org This azide-functionalized polymer can then react with an alkyne-containing molecule, like a derivative of this compound, via a "click" reaction to attach the glycidyl group.

These derivatization strategies allow for the synthesis of polymers with precisely controlled architectures, such as block copolymers or polymers with specific end-groups, opening up possibilities for advanced materials. researchgate.net

Advanced Analytical Techniques for Glycidyl Hexanoate and Its Metabolites/derivatives

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of individual components from a mixture. For glycidyl (B131873) hexanoate (B1226103) and its derivatives, both liquid and gas chromatography are extensively utilized, often coupled with mass spectrometry for definitive identification.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating non-volatile or thermally sensitive compounds. Its versatility allows for various modes of operation, tailored to the specific analytes of interest. iosrjournals.org For compounds like glycidyl esters, HPLC is advantageous as it can often be used for the analysis of non-volatile or polar compounds without the need for derivatization. iosrjournals.org

Glycidyl hexanoate possesses a chiral center, meaning it exists as two enantiomers (R and S forms). The separation of these enantiomers is critical as they can exhibit different biological activities. Chiral HPLC is the primary method for achieving this separation. rsc.org

Research on similar chiral molecules, such as glycidyl butyrate (B1204436) and glycidyl nitrobenzoate, has demonstrated the efficacy of polysaccharide-based chiral stationary phases (CSPs). indexcopernicus.comnih.gov Columns like Chiralcel OD-H (cellulose-based) and Chiralpak AD-H (amylose-based) are widely used. iosrjournals.orgindexcopernicus.comnih.govresearchgate.net These CSPs operate under normal-phase conditions, typically using a mobile phase consisting of a non-polar solvent like hexane (B92381) mixed with a small amount of an alcohol modifier, such as 2-propanol or ethanol. indexcopernicus.comresearchgate.net The selection of the alcohol modifier can sometimes influence the elution order of the enantiomers. researchgate.net A successful method for glycidyl butyrate enantiomers achieved a resolution greater than 2 using a Chiralcel OD-H column with a hexane:2-propanol mobile phase. iosrjournals.orgindexcopernicus.com

Table 1: Chiral HPLC Conditions for Glycidyl Ester Derivatives

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |

| Glycidyl Butyrate Enantiomers | Chiralcel OD-H (250 x 4.6mm, 5µ) | Hexane: 2-Propanol (100:1, v/v) | 1.0 | UV | > 2.0 | iosrjournals.orgindexcopernicus.com |

| Glycidyl Nitrobenzoate Enantiomers | Chiralpak AD-H | Methanol (B129727):Ethanol (80:20, v/v) | 0.9 | UV | > 2.0 | nih.gov |

| Glycidol (B123203) Enantiomers (as derivatives) | Chiralpak AD-H | n-hexane:Ethanol (70:30, v/v) | 0.8 | MS | 1.6 | researchgate.net |

High-Performance Liquid Chromatography (HPLC)

Reversed-Phase and Normal-Phase Methodologies

Both reversed-phase (RP) and normal-phase (NP) HPLC methodologies are employed in the analysis of glycidyl esters. restek.comnih.gov The choice between them depends on the analyte's polarity and the analytical goal. moravek.comjordilabs.com

Reversed-Phase (RP) HPLC is the most common mode, utilizing a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., mixtures of water with acetonitrile (B52724) or methanol). moravek.comnih.govsepscience.com This technique separates compounds based on their hydrophobicity. moravek.com RP-HPLC coupled with mass spectrometry (LC-MS) has been developed for the direct determination of various glycidyl esters in vegetable oils. nih.gov One such method uses a C18 column with a gradient elution of methanol, acetonitrile, water, and acetone, allowing for the analysis of seven different glycidyl esters. nih.gov Another method for five glycidyl ester species employed a C18 column with gradient elution using methanol aqueous solutions. mdpi.com

Normal-Phase (NP) HPLC employs a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane). moravek.comjordilabs.com This mode is particularly useful for separating isomers and for purifying compounds from non-polar matrices. jordilabs.comsepscience.com In the context of glycidyl ester analysis, NP-HPLC is often used as a sample clean-up and isolation step prior to other analyses, such as GC-MS. nih.gov This purification step effectively separates the glycidyl esters from the bulk of the lipid matrix. nih.gov

Table 2: Comparison of HPLC Methodologies for Glycidyl Ester Analysis

| Feature | Reversed-Phase (RP) HPLC | Normal-Phase (NP) HPLC |

| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica (B1680970), Amino) |

| Mobile Phase | Polar (e.g., Water/Methanol, Water/Acetonitrile) | Non-polar (e.g., Hexane, Chloroform) |

| Elution Order | Least polar compounds elute last | Most polar compounds elute last |

| Primary Application | Quantitative analysis of complex mixtures, direct analysis of glycidyl esters in oils. nih.govmdpi.com | Purification and isolation of glycidyl esters from lipid matrices, separation of isomers. nih.govsepscience.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds. acs.org Given their acceptable volatility, this compound and related esters can be analyzed using this method. acs.org The technique involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a capillary column. iik.ac.id

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) provides a powerful tool for both the quantification of glycidyl esters and the identification of their metabolites. nih.govmdpi.com Two main approaches exist for the analysis of glycidyl esters: direct and indirect methods.

Direct GC-MS analysis involves the measurement of the intact glycidyl esters. A novel method has been developed that includes a simple extraction and purification by NP-LC, followed by direct GC-MS analysis in the selected ion monitoring (SIM) mode. nih.gov A key challenge in this approach is to optimize GC-MS conditions to prevent thermal degradation of the analytes within the hot injector and column. nih.gov

Indirect GC-MS analysis is more common and involves a chemical transformation step. restek.comrestek.com These methods typically involve the alkaline-catalyzed hydrolysis or transesterification of the glycidyl esters to release free glycidol. restek.comjfda-online.com The glycidol is then converted into a more volatile and thermally stable derivative, such as by reaction with phenylboronic acid (PBA) or a brominating agent, before GC-MS analysis. restek.com While these methods are robust and suitable for routine analysis, they are more complex and time-consuming than direct methods. restek.comjfda-online.com

For metabolite profiling , GC-MS is a cornerstone technique. mdpi.com In the context of this compound, a primary metabolite would be glycidol, formed through enzymatic or chemical hydrolysis. GC-MS methods developed for glycidol can therefore be applied to track this metabolic conversion. jfda-online.com Further metabolites may be formed from glycidol, and GC-MS, after appropriate derivatization (e.g., trimethylsilylation), can be used to separate and identify these small molecular weight compounds from biological extracts. mdpi.com

Table 3: GC-MS Methods for Glycidyl Ester Analysis

| Method Type | Sample Preparation | Derivatization | Key GC-MS Parameters | Reference |

| Direct Analysis | Extraction and NP-LC cleanup | None | Optimized to prevent thermal degradation; SIM mode for quantification. | nih.gov |

| Indirect Analysis | Alkaline hydrolysis/transesterification | Glycidol derivatized with Phenylboronic Acid (PBA) or brominating agents. | PTV or Split/Splitless inlet; temperature program optimized for derivatized analyte. | restek.comrestek.com |

| Indirect Analysis (Enzymatic) | Lipase (B570770) hydrolysis, QuEChERS cleanup | 3-MCPD requires derivatization; Glycidol analyzed directly. | LOD for glycidol: 0.02 mg/kg. | jfda-online.com |

Spectrometric Characterization Methods

Spectrometric methods are indispensable for the structural elucidation and confirmation of this compound and its derivatives. These techniques provide detailed information about the molecular structure, functional groups, and elemental composition of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. In the characterization of glycidyl-containing polymers, characteristic absorption bands confirm the presence of specific structures. For instance, the presence of the epoxide ring in glycidyl methacrylate (B99206) (a related compound) is confirmed by specific peaks in its FTIR spectrum. nih.govnih.gov Similarly, for this compound, one would expect to see characteristic peaks for the ester carbonyl (C=O) group and the C-O-C stretching of the epoxide ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure and connectivity of atoms. ¹H NMR and ¹³C NMR are powerful tools for structural confirmation. In the analysis of glycidyl azide (B81097) polymer, specific chemical shifts in the ¹H NMR spectrum were assigned to the protons of the glycidyl unit, such as those on the CH₂-N₃ and the CH-CH₂ backbone. mod.gov.rs For this compound, ¹H NMR would show distinct signals for the protons of the hexanoate chain, the -O-CH₂- group, and the three protons of the oxirane ring, with their specific chemical shifts and coupling patterns confirming the structure. nih.gov

Mass Spectrometry (MS) , especially when coupled with chromatographic techniques (LC-MS, GC-MS), is crucial for determining the molecular weight and for structural elucidation through fragmentation patterns. mdpi.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass of a molecule, which allows for the determination of its elemental composition. mdpi.comchromatographyonline.com In the analysis of glycidyl esters, atmospheric pressure chemical ionization (APCI) is a common ionization source used in LC-MS. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can help to distinguish between isomers and confirm the structure of metabolites. mdpi.com

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of glycidyl esters due to its high sensitivity and specificity. analis.com.my This technique allows for both the direct analysis of intact glycidyl esters and indirect analysis following hydrolysis.

LC-MS, particularly in its tandem mass spectrometry (LC-MS/MS) configuration, is a powerful tool for the quantitative determination of glycidyl esters in complex matrices like edible oils. nih.gov Direct methods using LC-MS are often preferred for their simplicity compared to indirect gas chromatography-mass spectrometry (GC-MS) methods, which require extensive sample preparation. analis.com.my

Several studies have developed and validated LC-MS/MS methods for quantifying various glycidyl esters, including those of palmitic, stearic, oleic, linoleic, and linolenic acids. nih.gov These methods often employ stable isotope dilution analysis (SIDA) to ensure accuracy, using deuterium-labeled internal standards. nih.gov For instance, a method involving a two-step solid-phase extraction (SPE) cleanup on C18 and silica cartridges has been successfully used for the analysis of glycidyl esters in edible oils and fats. nih.gov The detection is typically achieved using positive ion atmospheric pressure chemical ionization (APCI) in Multiple Reaction Monitoring (MRM) mode, which enhances specificity. nih.gov

The sensitivity of these methods is noteworthy, with detection limits reported in the range of 70-150 µg/kg when using a 10 mg sample, and as low as 1-3 µg/kg with a 0.5 g sample, demonstrating the capability for trace-level analysis. nih.gov Recovery rates for spiked samples are generally high, often falling within the 84% to 108% range, indicating the method's accuracy. nih.gov

Below is a table summarizing the performance of a validated LC-MS/MS method for the quantification of five common glycidyl esters.

| Analyte | Spiking Level (mg/kg) | Average Recovery (%) | Method Detection Limit (µg/kg) |

| Glycidyl Palmitate (C16:0) | 0.1, 1, 10 | 84-108 | 70-150 (10 mg sample) |

| Glycidyl Stearate (C18:0) | 0.1, 1, 10 | 84-108 | 70-150 (10 mg sample) |

| Glycidyl Oleate (C18:1) | 0.1, 1, 10 | 84-108 | 70-150 (10 mg sample) |

| Glycidyl Linoleate (C18:2) | 0.1, 1, 10 | 84-108 | 70-150 (10 mg sample) |

| Glycidyl Linolenate (C18:3) | 0.1, 1, 10 | 84-108 | 70-150 (10 mg sample) |

This table presents a summary of the performance characteristics of a validated LC-MS/MS method for the analysis of glycidyl fatty acid esters. nih.gov

LC-MS is also instrumental in identifying the degradation products and metabolites of glycidyl esters. It is understood that glycidyl esters can break down, particularly under heat, and may be metabolized in the body, releasing free glycidol, a compound of toxicological concern. researchgate.net

Research has shown that during processes like frying, the concentration of glycidyl esters in oils can decrease. analis.com.my Concurrently, various degradation products are formed. For example, heating glycidyl palmitate has been shown to produce a range of volatile compounds, including aldehydes (such as propanal, butanal, and hexanal) and hydrocarbons (like octane, nonane, and decane). tandfonline.com LC-MS, often in conjunction with other techniques like gas chromatography-mass spectrometry (GC-MS), is crucial for the separation and identification of these numerous and varied degradation products. tandfonline.com

The application of LC-MS extends to the analysis of metabolites in biological systems, which is critical for understanding the fate of ingested glycidyl esters. tandfonline.com The high sensitivity of modern LC-MS systems, especially high-resolution mass spectrometry (HRMS), allows for the detection and structural elucidation of metabolites even at very low concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules, including reaction intermediates and final products in chemical processes involving this compound. numberanalytics.comlibretexts.org

NMR spectroscopy provides valuable insights into reaction mechanisms by enabling the identification and characterization of transient intermediates. numberanalytics.com In the context of glycidyl ester formation or degradation, NMR can be used to monitor the progress of reactions in real-time. numberanalytics.com By observing changes in the NMR spectrum, researchers can track the disappearance of reactants and the appearance of products, as well as identify short-lived intermediate species. numberanalytics.com

For instance, ¹H and ¹³C NMR spectroscopy can be used to identify the specific protons and carbons in this compound and its derivatives, providing definitive structural information. researchgate.net Key chemical shifts in the NMR spectrum can be assigned to the epoxide group and the hexanoate chain, allowing for unambiguous identification. researchgate.net

The table below illustrates typical ¹³C NMR chemical shifts for a copolymer containing glycidyl methacrylate, which shares the characteristic epoxide group with this compound.

| Carbon | Chemical Shift (ppm) |

| Methyl carbon of O-CH₂-CH₃ | 18.7 |

| Methylenoxy carbon of PGMA | 65.8 |

| Methyl and methylene (B1212753) carbon of the epoxy group | 48.8 and 44.7 |

| Carbonyl carbon of the copolymer | 177.0 |

| Tertiary carbon of the copolymer | 45.5 |

This table shows representative ¹³C NMR chemical shifts for a glycidyl-containing polymer, highlighting the signals corresponding to the epoxy group. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used for the qualitative and quantitative analysis of molecular structures by measuring the absorption of infrared radiation. pressbooks.pubspectroscopyonline.com

FTIR spectroscopy is particularly useful for identifying functional groups present in a molecule. In the analysis of this compound, FTIR can confirm the presence of key functional groups such as the ester carbonyl group (C=O) and the characteristic epoxide ring vibrations. The technique can be applied to various sample types, including liquids and solids, with minimal sample preparation, especially when using an attenuated total reflectance (ATR) accessory. pressbooks.pubamericanpharmaceuticalreview.com

The FTIR spectrum of a compound provides a unique "fingerprint" that can be used for identification. For example, in the analysis of materials modified with glycidyl methacrylate, FTIR spectra clearly show distinct peaks corresponding to the amide groups of the original material and the newly introduced ester and epoxide groups. researchgate.net

The following table lists characteristic FTIR absorption bands relevant to the analysis of glycidyl compounds.

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| Amide I (C=O) | ~1623 | Peptide bond vibrations |

| Amide II (N-H, C-N) | ~1517 | Deformation and valence vibrations |

| Amide III | ~1232-1260 | Secondary structure evaluation |

| N-H stretching | ~3300 | Overlapped with O-H absorption |

This table presents characteristic FTIR absorption bands for amide groups, which can be observed alongside signals from the glycidyl moiety in modified proteins. researchgate.net

Method Validation and Quality Assurance in Analytical Research

The reliability and accuracy of analytical data are paramount, particularly when dealing with food contaminants. Therefore, rigorous method validation and quality assurance procedures are essential components of any analytical research involving glycidyl esters.

Method validation ensures that an analytical method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). chromatographyonline.comresearchgate.net For instance, in the validation of an LC-MS method for glycidyl esters, a standard addition approach using spiked samples is often employed to assess recovery and linearity. chromatographyonline.com

Regulatory bodies and scientific organizations provide guidelines for method performance. For example, Commission Regulation (EU) 2019/2093 specifies performance criteria for methods used to control the levels of 3-MCPD esters and glycidyl esters in vegetable oils, including a recovery rate of 70–125% and an LOQ of ≤ 100 µg/kg of ester-bound glycidol. chromatographyonline.com

Quality assurance involves the routine use of quality control samples, such as blank samples and certified reference materials, to monitor the performance of the analytical method over time. aoac.org Participation in interlaboratory comparison studies and proficiency testing schemes is also a crucial aspect of quality assurance, as it allows laboratories to assess their performance against their peers. europa.eu

The table below summarizes key performance criteria for analytical methods for glycidyl esters as specified by regulatory guidelines.

| Parameter | Requirement |

| Recovery Rate | 70–125% |

| Limit of Quantification (LOQ) | ≤ 100 µg of ester bound glycidol/kg of oil |

| Repeatability (RSDr) | ≤ 14.52% (at specified concentration levels) |

| Linearity (R²) | ≥ 0.99 |

This table outlines the method performance criteria for the analysis of glycidyl esters in vegetable oils as per Commission Regulation (EU) 2019/2093. chromatographyonline.com

Applications of Glycidyl Hexanoate in Polymer Chemistry and Materials Science

Glycidyl (B131873) Hexanoate (B1226103) as a Monomer in Polymerization

The dual functionality of glycidyl hexanoate—combining a polymerizable epoxide ring with an ester side chain—makes it a versatile building block in polymer synthesis. Its polymerization can proceed through different mechanisms, primarily involving the ring-opening of the epoxide, to yield polyethers with pendant hexanoate groups.

The homopolymerization of glycidyl esters, such as this compound, typically proceeds via anionic ring-opening polymerization (AROP) of the epoxide ring. This process yields a polyether backbone with pendant ester groups. Studies on analogous short-chain alkyl glycidyl ethers and esters, like glycidyl butyrate (B1204436), have demonstrated that well-defined polymers with controlled molecular weights and narrow molecular weight distributions can be achieved. researchgate.netrsc.org For instance, the anionic polymerization of glycidyl methyl ether and ethyl glycidyl ether results in thermo-sensitive polyethers. researchgate.net

The choice of catalyst and initiator system is crucial for a controlled polymerization. Metal-free bicomponent catalyst systems have been shown to be effective for the chemoselective polymerization of glycidyl esters, preventing side reactions like transesterification. rsc.org However, some highly functionalized glycidyl ethers, such as cardanol (B1251761) glycidyl ether, have proven difficult to homopolymerize via standard anionic mechanisms, highlighting the influence of the side-chain structure on reactivity. x-mol.net While specific homopolymerization studies exclusively focused on this compound are not extensively documented in peer-reviewed literature, the principles derived from similar glycidyl monomers are directly applicable.

This compound's ability to copolymerize with a range of other monomers significantly broadens its utility, enabling the synthesis of materials with tunable properties. The copolymerization can involve other epoxides or different classes of monomers, depending on the polymerization method employed.

Anionic ring-opening copolymerization is a common method. For example, glycidyl esters can be copolymerized with other epoxides like propylene (B89431) oxide or ethylene (B1197577) oxide. rsc.orgnih.gov This approach allows for the incorporation of this compound units into a polyether backbone, providing pendant functional groups along the chain. The reactivity ratios of the comonomers will determine the resulting microstructure of the copolymer, which can range from random to block-like. nih.gov Research on the copolymerization of glycidyl butyrates with propylene oxide has shown that random copolymers can be formed, leading to materials with precisely regulated numbers of pendant groups. rsc.org

Glycidyl monomers can also be copolymerized with acrylic monomers. mdpi.comgoogle.com For instance, copolymers of allyl glycidyl ether and various acrylate (B77674) esters have been synthesized via free-radical polymerization. google.com Similarly, glycidyl methacrylate (B99206) is frequently copolymerized with monomers like n-butyl acrylate or poly(ethylene glycol) methyl ether methacrylate (PEGMA) to create functional copolymers for various applications. mdpi.com These examples demonstrate the potential for copolymerizing this compound to tailor properties such as hydrophobicity, thermal characteristics, and functionality.

Table 1: Examples of Copolymerization Involving Glycidyl Monomers

| Glycidyl Monomer | Comonomer | Polymerization Method | Resulting Polymer Architecture | Reference |

|---|---|---|---|---|

| Glycidyl Butyrate | Propylene Oxide | Anionic Ring-Opening Polymerization (ROP) | Random Copolyether | rsc.org |

| Glycidyl Tosylate | Ethylene Oxide / Propylene Oxide | Monomer-Activated Anionic ROP | Statistical Copolyether | nih.gov |

| Allyl Glycidyl Ether | n-Butyl Acrylate | Free-Radical Polymerization | Random Copolymer | google.com |

| Glycidyl Methacrylate (GMA) | n-Butyl Acrylate (BA) | Free-Radical Polymerization | Random Copolymer | mdpi.com |

| Cardanol Glycidyl Ether | N-acetyl homocysteine thiolactone (NHTL) | Anionic Alternating ROP | Alternating Poly(ester-alt-thioether) | x-mol.net |

Role in Functional Polymer Synthesis

The most significant role of this compound in polymer science is its use in the synthesis of functional polymers. The epoxide group is preserved during certain polymerization processes, yielding a polymer backbone decorated with reactive sites that can be modified in subsequent steps.

The synthesis of a reactive polymer backbone from this compound hinges on the selective polymerization of the monomer while leaving the pendant epoxide ring intact. This creates a versatile polymeric scaffold. cmu.edu Anionic ring-opening polymerization (AROP) of the epoxide is a primary method to achieve this, resulting in a polyether backbone with a pendant glycidyl group at each repeating unit. researchgate.netcambridge.org This approach provides a high density of reactive sites along the polymer chain.

Similarly, if a derivative like glycidyl methacrylate were used, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) could polymerize the methacrylate group, leaving the epoxide untouched. rsc.orgrsc.org This strategy allows for the creation of well-defined reactive poly(methacrylate) backbones. The resulting polymers, such as poly(this compound), serve as intermediate scaffolds that can be stored and later functionalized as needed, offering a modular approach to advanced material design. rsc.orgchemrxiv.org

Post-polymerization modification is a powerful strategy that allows for the incorporation of functionalities that might not be compatible with the initial polymerization conditions. cmu.edu Polymers derived from this compound are ideal candidates for this approach due to the high reactivity of the pendant epoxide rings.

The epoxide ring on the poly(this compound) backbone is susceptible to nucleophilic attack, leading to its opening and the covalent attachment of a new functional group. researchgate.net This reaction is highly efficient and can be carried out with a wide variety of nucleophiles, making it a cornerstone of functional polymer synthesis. rsc.orgrsc.org A key feature of this reaction is that it also generates a secondary hydroxyl group, which can be used for further modification, enabling the creation of multi-functional materials. rsc.orgresearchgate.net

Common nucleophiles used for the ring-opening of pendant epoxide groups include:

Amines: Primary and secondary amines react readily with the epoxide to form amino alcohols. This reaction is widely used to introduce basic groups or to attach biomolecules. researchgate.netnih.gov

Thiols: The thiol-epoxy reaction is a highly efficient "click" reaction that proceeds under mild conditions to form β-hydroxy thioethers. acs.org

Azides: Sodium azide (B81097) can be used to open the epoxide ring, yielding an azido-functionalized polymer. The resulting azide groups are highly versatile and can be further modified, for example, via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) "click" reactions. rsc.org

Carboxylic Acids: The reaction with carboxylic acids leads to the formation of an ester and a hydroxyl group. rsc.org

Water (Hydrolysis): Under acidic or basic conditions, the epoxide can be hydrolyzed to form a diol, introducing two hydroxyl groups for each original epoxide. rsc.org

These modification reactions are well-documented for poly(glycidyl methacrylate) (PGMA) and the same chemical principles apply directly to the modification of poly(this compound). rsc.orgrsc.orgacs.org

Table 2: Common Post-Polymerization Modification Reactions of Epoxide-Functional Polymers

| Nucleophile | Functional Group Introduced | Resulting Linkage | Reference |

|---|---|---|---|

| Primary/Secondary Amine (R-NH₂) | Amino Group | β-Amino alcohol | researchgate.net |

| Thiol (R-SH) | Thioether | β-Hydroxy thioether | acs.org |

| Sodium Azide (NaN₃) | Azide Group | β-Azido alcohol | rsc.org |

| Carboxylic Acid (R-COOH) | Ester Group | Ester and Hydroxyl | rsc.org |

| Water (H₂O) | Diol | Vicinal Diol | rsc.org |

Post-Polymerization Modification Strategies

"Click" Chemistry Applications

"Click" chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups, making them a powerful tool for polymer modification and synthesis. nih.govugent.be The utility of this compound in this domain lies in its epoxide functional group, which serves as a versatile precursor for introducing "clickable" moieties onto a polymer backbone.

Polymers synthesized from glycidyl esters, such as poly(this compound) produced through ring-opening polymerization (ROP), feature a polyether backbone with pendant ester side chains, each containing a reactive epoxide ring. This epoxy group can be readily converted into an azide or alkyne group, which are the cornerstone functionalities for the most common click reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). ugent.be

A parallel can be drawn from research on the structurally similar monomer, glycidyl methacrylate (GMA). In one study, a hyperbranched polymer derived from GMA was reacted with sodium azide (NaN₃) to quantitatively convert the pendant epoxy groups into azide functionalities. acs.org This azide-functionalized polymer was then successfully conjugated with an alkyne-modified molecule via the CuAAC reaction. acs.org This two-step process demonstrates a robust strategy that is directly applicable to poly(this compound):

Polymerization: Synthesis of poly(this compound) to create a scaffold with pendant epoxy rings.

Functionalization: Ring-opening of the epoxide with a reagent like sodium azide to install azide groups.

Click Reaction: Subsequent reaction with an alkyne-containing molecule to attach a desired functional group, peptide, or another polymer block.

This method allows for the precise and efficient engineering of complex, functional macromolecules under mild conditions, highlighting the role of this compound as a foundational building block for advanced materials prepared via click chemistry. researchgate.net

Development of Advanced Polymeric Materials

This compound serves as a valuable monomer in the synthesis of sophisticated polymeric materials, enabling the creation of tailored architectures with specific properties.

Hydrogel Formation and Modification

Hydrogels are three-dimensional polymer networks capable of absorbing large quantities of water. mdpi.com The formation of these networks relies on crosslinking, a process in which polymer chains are covalently linked. The glycidyl group of this compound is an ideal functional handle for inducing chemical crosslinking. nih.gov

When this compound is polymerized or copolymerized into a polymer chain, the resulting material is decorated with pendant epoxy rings. These rings are highly susceptible to nucleophilic attack, providing a reactive site for crosslinking reactions. By introducing a di- or multifunctional nucleophilic agent, such as a diamine or dithiol, a stable, cross-linked hydrogel network can be formed. The nucleophile opens the epoxy rings of adjacent polymer chains, creating permanent covalent bonds.

Research on other epoxy-containing molecules validates this application. For instance, difunctional crosslinkers like 1,6-hexanediol (B165255) diglycidyl ether are widely used to crosslink polymers with hydroxyl groups, such as polysaccharides, to form robust hydrogels. nih.govchemicalbook.com Similarly, glycidyl methacrylate (GMA) is frequently grafted onto natural polymers like chitosan (B1678972) or dextran (B179266) to render them photocrosslinkable, forming hydrogels for biomedical applications. cornell.edursc.org The principle remains the same: the glycidyl group provides the chemical site necessary for the crosslinking that defines the hydrogel structure.

Synthesis of Hyperbranched and Graft Copolymers

This compound is a key monomer for synthesizing complex, non-linear polymer architectures such as hyperbranched and graft copolymers. mdpi.com These structures are of great interest due to their unique rheological, thermal, and solution properties compared to their linear counterparts. mdpi.com

Hyperbranched Polymers: These are highly branched, three-dimensional macromolecules. One established method for their synthesis is the self-condensing vinyl polymerization (SCVP) of an "AB" monomer, which contains both a polymerizable group (A) and an initiating group (B). Research on glycidyl methacrylate (GMA), a close analog of this compound, has shown its utility in this area. In such systems, the epoxy group can act as the initiating site for branching. researchgate.net The controlled ring-opening polymerization (ROP) of glycidyl esters is a powerful technique for creating well-defined polymer structures. rsc.org By leveraging the dual functionality of a modified this compound monomer, hyperbranched polyethers can be synthesized in a one-pot reaction.

Graft Copolymers: These polymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct. There are three main strategies for their synthesis: "grafting-onto," "grafting-through," and "grafting-from." mdpi.com this compound can be used in the "grafting-from" approach. In this method, a linear polymer backbone is first synthesized with initiating sites along its chain. These sites are then used to initiate the ROP of this compound, growing poly(this compound) chains as the grafts. Conversely, a backbone of poly(this compound) can be prepared first, followed by modification of its pendant ester or terminal groups to create sites that can initiate the polymerization of a different monomer. mdpi.com

| Polymer Architecture | Synthetic Strategy involving this compound | Key Feature |

| Hyperbranched Copolymers | Self-condensing polymerization of a modified this compound monomer. | The epoxy group acts as a latent branching point, leading to a dendritic structure. |

| Graft Copolymers | "Grafting-from" a backbone using ROP of this compound. | Creates a well-defined structure with a linear backbone and poly(this compound) side chains. |

| Block Copolymers | Sequential ROP of this compound and another monomer (e.g., ethylene oxide). | Produces amphiphilic or double-hydrophilic structures with distinct polymer blocks. rsc.org |

This table summarizes synthetic strategies for advanced polymer architectures using this compound.

Biodegradable Polymer Research

The demand for sustainable and biodegradable polymers has driven research into materials that can break down under environmental or physiological conditions. researchgate.netmdpi.com The chemical structure of polymers derived from this compound makes them promising candidates in this field. The key to their biodegradability lies in the presence of ester linkages. rsc.org

When this compound is polymerized via the ring-opening of its epoxide group, the result is a polyether backbone with pendant hexanoate ester side chains. While the polyether backbone is generally stable, the ester groups in the side chains are susceptible to hydrolysis. rsc.org This degradation can be triggered by water, acids, bases, or enzymes, breaking the ester bond to yield a polyglycerol backbone and hexanoic acid. rsc.org

| Polymer Type | Degradable Linkage | Degradation Products (Hypothetical) | Key Characteristics |

| Poly(this compound) | Pendant Ester Group | Polyglycerol, Hexanoic Acid | Degradability of side chain, biocompatible backbone. |

| Polylactic Acid (PLA) | Backbone Ester Group | Lactic Acid | Fully biodegradable, derived from renewable resources. mdpi.comspecificpolymers.com |

| Polycaprolactone (PCL) | Backbone Ester Group | 6-hydroxycaproic acid | Biodegradable, often blended to modify properties. nih.gov |

This table compares the degradable features of Poly(this compound) with other common biodegradable polymers.

This compound as a Crosslinking Agent

Crosslinking is a fundamental process in polymer science that involves forming covalent bonds between polymer chains to create a three-dimensional network. specialchem.com This network structure dramatically alters the material's properties, typically increasing its mechanical strength, thermal stability, and chemical resistance. specialchem.com

The epoxide ring of this compound is a highly reactive functional group that makes it an effective participant in crosslinking reactions. While di- or multi-functional epoxy compounds like 1,6-hexanediol diglycidyl ether are typically used as direct crosslinking agents to bridge two polymer chains, a monofunctional molecule like this compound acts as a reactive modifier or a pendant crosslinking site. chemicalbook.com

The process involves first incorporating this compound into a polymer backbone via copolymerization. This results in a linear polymer chain with pendant glycidyl groups. These available epoxy rings can then be reacted with a separate crosslinking agent (a curing agent), often a di- or polyamine, in a subsequent step. This "curing" process forms the network structure.

A clear example of this principle is seen in the modification of starch with glycidyl methacrylate (GMA). researchgate.net The GMA is first attached to the starch polymer, introducing methacrylate groups. A subsequent polymerization reaction then crosslinks the modified starch chains into a hydrogel. researchgate.net Similarly, incorporating this compound provides the reactive sites needed for a targeted crosslinking reaction, allowing for precise control over the final network density and material properties.

Environmental Fate and Ecotoxicological Implications of Glycidyl Hexanoate

Environmental Degradation Pathways

The environmental persistence of Glycidyl (B131873) hexanoate (B1226103) is largely determined by its susceptibility to various degradation processes. The primary pathways for its breakdown in the environment include biodegradation by microorganisms and abiotic processes such as hydrolysis. The epoxide ring in the glycidyl structure is a key feature, influencing its reactivity and degradation. nih.govnih.gov

Biodegradation Studies (Aerobic and Anaerobic)

Information on the specific biodegradation of Glycidyl hexanoate is limited; however, the degradation of similar glycidyl compounds and esters provides insight into its likely environmental fate. Microbial activity is a significant factor in the breakdown of glycidyl esters. nih.govnih.gov The ester linkage in this compound is susceptible to enzymatic hydrolysis by microbial lipases, which would cleave the molecule into glycidol (B123203) and hexanoic acid.

Hydrolytic Stability and Photolytic Degradation

The chemical stability of this compound in water is influenced by factors such as pH and temperature. The ester linkage is subject to abiotic hydrolysis, a process that can occur without microbial intervention. This reaction is typically faster under alkaline or acidic conditions compared to neutral pH. The hydrolysis of the ester would yield glycidol and hexanoic acid.

Furthermore, the epoxide ring of glycidyl compounds is known to be unstable in aqueous solutions, where it can open to form a diol (in this case, a derivative of glycerol). nih.govnih.gov This hydrolysis of the epoxide group is a significant degradation pathway for glycidyl esters. industrialchemicals.gov.au

There is limited specific data available regarding the photolytic degradation of this compound. However, compounds with similar structures are not expected to absorb significant amounts of light in the environmentally relevant spectrum (wavelengths >290 nm), suggesting that direct photolysis in water is likely not a major degradation pathway.

Environmental Mobility and Distribution

The movement and partitioning of this compound in the environment are governed by its physical and chemical properties, such as water solubility and its affinity for soil and sediment particles.

Soil Adsorption, Desorption, and Leaching

The mobility of organic chemicals in soil is heavily dependent on their adsorption to soil particles, which is influenced by soil properties like organic matter and clay content, as well as the chemical's properties. californiaagriculture.org Chemicals with lower water solubility and higher affinity for organic carbon tend to be less mobile. californiaagriculture.org

For this compound, its estimated water solubility is 1730 mg/L, and its estimated octanol-water partition coefficient (logP o/w) is 1.894. thegoodscentscompany.com These values suggest a moderate potential for mobility in soil. Compounds with higher water solubility are generally adsorbed to a lesser degree and have a higher potential to leach through the soil profile. californiaagriculture.org

The interaction of this compound with soil involves adsorption to soil organic matter and clay minerals. semanticscholar.org However, given its moderate water solubility, a fraction of the compound may remain in the soil pore water and be subject to leaching, potentially reaching groundwater. frontiersin.org The extent of leaching is also influenced by environmental factors such as the amount of rainfall and the specific soil type. californiaagriculture.org

Ecotoxicity Assessments

The potential environmental risk of this compound is evaluated through ecotoxicity assessments, which determine its effects on various organisms in the ecosystem.

Toxicity to Aquatic Organisms (e.g., Invertebrates, Fish)

Data on the aquatic toxicity of this compound is not extensively available. However, information for structurally related glycidyl esters, such as Glycidyl Methacrylate (B99206), can provide an indication of its potential effects. Glycidyl Methacrylate is classified as toxic to aquatic life (H401) and harmful to aquatic life with long-lasting effects (H412). fujifilm.com This suggests that this compound may also pose a risk to aquatic organisms.

The toxicity of glycidyl compounds is often linked to the reactivity of the epoxide group. In aquatic environments, these compounds can exert toxic effects on a range of organisms. For example, studies on other chemicals show a wide range of toxicity values for aquatic invertebrates, with 48-hour LC50 values (the concentration lethal to 50% of the test population) ranging from the low µg/L to mg/L range, demonstrating that sensitivity can be species-dependent. researchgate.net Without specific test data for this compound, a definitive assessment of its aquatic toxicity is not possible, but caution is warranted based on the known hazards of similar compounds.

Data Tables

Table 1: Physicochemical Properties of this compound Data derived from estimations.

| Property | Value | Source |

| Boiling Point | 229.98 °C @ 760.00 mm Hg | thegoodscentscompany.com |

| Vapor Pressure | 0.068000 mmHg @ 25.00 °C | thegoodscentscompany.com |

| Flash Point | 207.00 °F (97.30 °C) | thegoodscentscompany.com |

| logP (o/w) | 1.894 | thegoodscentscompany.com |

| Water Solubility | 1730 mg/L @ 25 °C | thegoodscentscompany.com |

Bioaccumulation Potential

There are no direct experimental studies, such as bioconcentration factor (BCF) measurements in fish or other organisms, available for this compound. In the absence of such data, the bioaccumulation potential is commonly estimated using the octanol-water partition coefficient (Log Kow). This value measures a chemical's lipophilicity, or its tendency to dissolve in fats and oils rather than water. A higher Log Kow value generally indicates a greater potential for a substance to accumulate in the fatty tissues of organisms.

While an experimental Log Kow for this compound is not available, data for a close structural analog, Hexyl glycidyl ether (CAS 5926-90-9), can be used as a surrogate for estimation. The predicted Log Kow for Hexyl glycidyl ether is approximately 2.31.

Regulatory frameworks often use Log Kow values as a screening tool for bioaccumulation potential. Generally, chemicals with a Log Kow value below 3.0 are considered to have a low potential for bioaccumulation. Based on the value for its structural analog, this compound is not expected to be significantly bioaccumulative in organisms.

Table 2: Estimated Bioaccumulation Potential of this compound

| Parameter | Estimated Value | Basis of Estimation | Bioaccumulation Potential | Citation |

| Log Kow | ~2.31 | Based on structural analog Hexyl glycidyl ether | Low | |

| Bioconcentration Factor (BCF) | No data available | - | Not classified | - |

Risk Assessment and Regulatory Science for Glycidyl Hexanoate Exposure

Human Health Risk Assessment Methodologies

Human health risk assessment for chemical substances like glycidyl (B131873) hexanoate (B1226103) is a systematic process used to estimate the nature and probability of adverse health effects in humans who may be exposed. Methodologies for this process are generally based on a four-step paradigm: hazard identification, hazard characterization (often combined with hazard identification), exposure assessment, and risk characterization. lgcstandards.com International bodies and national authorities have established frameworks for these assessments to ensure they are based on sound scientific evidence. lgcstandards.com For compounds like glycidyl hexanoate, which are part of the broader group of glycidyl fatty acid esters, the risk assessment is often driven by the toxicity of its metabolite, glycidol (B123203). europa.eumfds.go.krfood.gov.uk

Hazard Identification and Characterization

Hazard identification aims to determine the types of adverse health effects a substance can intrinsically cause. scbt.com This is followed by hazard characterization, which provides a qualitative and quantitative description of the substance's potential to cause harm, including the dose-response relationship.

For this compound, hazard information appears inconsistent at first glance. A Safety Data Sheet (SDS) from one supplier indicates the chemical is not considered hazardous under the OSHA Hazard Communication Standard. scbt.com However, an SDS for its deuterated form, this compound-d11, classifies it as harmful if swallowed, a cause of skin and eye irritation, and a potential cause of respiratory irritation. lgcstandards.com

The primary toxicological concern for glycidyl fatty acid esters, including this compound, stems from their in vivo hydrolysis. In the gastrointestinal tract, these esters are broken down, releasing glycidol. europa.eufood.gov.ukeuropa.eu Therefore, the hazard profile of this compound is largely determined by the well-documented toxicity of glycidol.

Glycidol is a reactive compound containing an epoxide group. mfds.go.krfood.gov.uk It is classified by the International Agency for Research on Cancer (IARC) as "probably carcinogenic to humans" (Group 2A). food.gov.uknih.gov This classification is based on sufficient evidence of carcinogenicity in experimental animals. food.gov.uk Studies have shown that chronic oral administration of glycidol can lead to an increased incidence of tumors in various tissues in rats and mice. food.gov.ukeuropa.eu Furthermore, there is strong evidence from both in vitro and in vivo studies that glycidol is a genotoxic compound, meaning it can damage DNA. mfds.go.krfood.gov.uk

The table below summarizes the hazard classifications for this compound and its key metabolite, Glycidol.

Table 1: Hazard Identification Summary

| Compound | CAS Number | Classification | Notes |

|---|---|---|---|

| This compound | 17526-74-8 | Not classified as hazardous (one source); Harmful if swallowed, skin/eye irritant (another source) | Data is inconsistent. lgcstandards.comscbt.com The primary risk is linked to its hydrolysis to glycidol. europa.eu |

| Glycidol | 556-52-5 | IARC Group 2A: Probably carcinogenic to humans; Genotoxic | Hydrolysis product of glycidyl esters in vivo. food.gov.ukeuropa.eunih.gov |

Exposure Assessment Approaches

Exposure assessment is the process of estimating the magnitude, frequency, and duration of human exposure to a chemical agent. This is evaluated for different scenarios, primarily occupational and environmental (or general population) exposure.

Occupational exposure to this compound can occur in industrial settings where the chemical is manufactured or used, potentially as an intermediate in chemical synthesis or in the production of polymers. The primary routes of occupational exposure would be inhalation of vapors and dermal (skin) contact. scbt.com

Assessing occupational exposure involves:

Identification of Use Scenarios: Determining the specific industrial processes where workers might come into contact with the substance.

Measurement and Modeling: Workplace air monitoring can be conducted to measure the concentration of the substance in the breathing zone of workers. In the absence of specific monitoring data, exposure models can be used to estimate potential exposure levels based on factors like the substance's volatility, the quantity used, and the type of containment and ventilation in place.

Evaluation of Controls: Assessing the effectiveness of existing control measures such as local exhaust ventilation, enclosure of processes, and the use of personal protective equipment (PPE) like gloves, protective clothing, and respirators. scbt.com

The U.S. Environmental Protection Agency (EPA) has established regulations for carboxylic acid glycidyl esters under the Toxic Substances Control Act (TSCA), which mandate specific workplace protection requirements, including concentration limits and personal protective equipment, to control exposure. ecfr.gov

For the general population, the most significant route of environmental exposure to glycidyl fatty acid esters, including this compound, is through diet. europa.eunih.gov These compounds are not typically found in the environment as widespread contaminants but are formed as process contaminants during the high-temperature refining of vegetable oils and fats. mfds.go.krfediol.eu

The assessment of dietary exposure involves:

Food Consumption Data: Utilizing national surveys to determine the amount of different food products consumed by various population groups.

Occurrence Data: Measuring the concentration of glycidyl esters (reported as glycidol) in different food categories. Highest levels are consistently found in refined vegetable oils and fats, particularly palm oil, and consequently in foods containing them. europa.eunih.gov

Exposure Calculation: Combining food consumption data with occurrence levels to estimate the daily intake of the substance, typically expressed in micrograms per kilogram of body weight per day (µg/kg bw/day). mdpi.com

Studies in Europe and Asia have quantified the dietary exposure to glycidyl esters for various populations.

Table 2: Estimated Dietary Exposure to Glycidyl Esters (as Glycidol)

| Region/Population | Mean Exposure (µg/kg bw/day) | High Consumer (95th Percentile) Exposure (µg/kg bw/day) | Key Food Contributors |

|---|---|---|---|

| European Population (General) | 0.1 - 0.9 | 0.2 - 2.1 | Vegetable fats and oils, cookies, pastries, and cakes. europa.eu |

| Singaporean Population (General) | 0.882 | 2.209 | Commercially prepared food, vegetable oils. mdpi.com |

| Infants (Formula-only diet) | ~1.9 - 2.4 | ~4.9 | Infant and follow-on formulae. mfds.go.kr |

Risk Characterization for Genotoxic Carcinogens (e.g., Margin of Exposure Approach)

Risk characterization integrates the information from hazard and exposure assessments to conclude the probability of adverse health effects occurring in a given population. For substances that are both genotoxic and carcinogenic, like glycidol, it is assumed that there is no threshold below which exposure is considered safe. bund.de

In such cases, regulatory bodies like the European Food Safety Authority (EFSA) use the Margin of Exposure (MOE) approach. europa.eufediol.eubund.de The MOE is a ratio that compares a point of departure (PoD) from an animal carcinogenicity study to the estimated human exposure.

MOE = Point of Departure (PoD) / Estimated Human Exposure

Point of Departure (PoD): This is a dose level derived from toxicological studies, such as the BMDL10 (the lower confidence limit on the benchmark dose for a 10% extra risk of cancer) or the T25 (the chronic dose that causes tumors in 25% of the test animals). bund.defood.gov.uk For glycidol, EFSA has used a T25 value of 10.2 mg/kg bw/day (or 10,200 µg/kg bw/day). europa.eufood.gov.uk

Interpretation of MOE: The MOE is not a measure of risk itself but an indicator of the level of health concern. A higher MOE indicates a lower level of concern. EFSA has concluded that for genotoxic carcinogens, an MOE of 25,000 or higher is of low concern from a public health perspective. europa.eubund.de MOEs below this value suggest a potential health concern and may warrant risk management actions to reduce exposure. europa.eu

Calculations based on dietary exposure have shown MOEs for some population groups, particularly infants and children, to be well below 25,000, indicating a potential health concern. europa.eubund.de

Table 3: Margin of Exposure (MOE) Framework for Glycidol

| Parameter | Value | Source/Regulatory Body |

|---|---|---|

| Point of Departure (PoD) | T25 = 10.2 mg/kg bw/day | EFSA europa.eufood.gov.uk |

| BMDL10 = 2.4 mg/kg bw/day | JECFA foodstandards.gov.au | |

| MOE of Low Concern | ≥ 25,000 | EFSA europa.eubund.de |

| MOE Indicating Potential Concern | < 25,000 | EFSA europa.eu |

Establishment of Occupational Exposure Limits (OELs)

Occupational Exposure Limits (OELs) are upper limits on the acceptable concentration of a hazardous substance in workplace air for a specific duration (e.g., 8-hour time-weighted average). hsa.iehsa.ie They are established by national authorities and scientific committees to protect workers from adverse health effects. hsa.iehsa.ie

Currently, there are no specific OELs established for this compound by major international regulatory bodies.

The process of establishing an OEL involves a comprehensive review of the available toxicological data, including studies on acute and chronic toxicity, carcinogenicity, and reproductive effects. chinacdc.cnnih.gov For data-poor substances, a read-across approach from structurally similar chemicals may be used.

As an example, OELs have been established for the related compound Glycidyl Methacrylate (B99206) (GMA), which is also a genotoxic and carcinogenic substance. These limits are based on extensive toxicological data, including long-term inhalation carcinogenicity studies in animals. chinacdc.cnnih.gov Various organizations have set health-based OELs for GMA at very low levels, reflecting its hazard profile.

Table 4: Examples of Occupational Exposure Limits for Glycidyl Methacrylate (GMA)

| Organization | OEL (8-hour TWA) |

|---|---|

| European Chemicals Agency (ECHA) | 0.016 ppm |

| Japan Society for Occupational Health (JSOH) | 0.012 ppm |

| American Conference of Governmental Industrial Hygienists (ACGIH) | 0.01 ppm |

Data derived from studies on the related compound Glycidyl Methacrylate (GMA) and presented for illustrative purposes. chinacdc.cnnih.gov

Given that this compound is hydrolyzed to the genotoxic carcinogen glycidol, any future establishment of an OEL would likely be set at a very low level, guided by the principle of keeping exposures "as low as reasonably achievable" (ALARA).

Benchmark Dose (BMD) Analysis

Benchmark Dose (BMD) analysis represents a significant advancement in toxicology and risk assessment over traditional methods like the No-Observed-Adverse-Effect Level (NOAEL) approach. numberanalytics.com The BMD methodology utilizes mathematical models to characterize the dose-response relationship of a substance, estimating the dose that corresponds to a predetermined change in the response rate, known as the benchmark response (BMR). numberanalytics.com This approach offers a more quantitative and reliable estimation of a point of departure (PoD) for risk assessment by incorporating all available dose-response data. numberanalytics.comnih.gov

The BMD is defined as the statistically derived lower confidence limit of a dose that produces a specific, low-level increase in an adverse effect, typically in the range of 1% to 10%. nih.gov This method is considered scientifically superior to the NOAEL approach for determining a PoD. nih.gov For instance, in the risk assessment of similar compounds like glycidyl methacrylate (GMA), BMD analysis has been employed to identify critical toxic effects at the lowest dose levels. nih.gov In a study on GMA, the BMDL10 (the lower 95% confidence limit for the dose at which there is a 10% extra risk) was selected as the PoD, in line with recommendations from regulatory bodies like the European Food Safety Authority (EFSA) and the U.S. Environmental Protection Agency (EPA) for quantal data. nih.gov

The process involves fitting various statistical models to the dose-response data to determine the best-fitting model. For GMA, analyses have utilized a suite of models including Dichotomous Hill, Gamma, Log-Logistic, and others to pinpoint the most sensitive endpoints. nih.gov In male mice exposed to GMA, respiratory metaplasia of the nasal cavity olfactory epithelium was identified as a critical endpoint, while in female mice, it was nasopharyngeal eosinophilic change. nih.gov This highlights the capability of BMD analysis to discern subtle, yet significant, toxicological effects at low doses.

Bayesian Model Averaging (BMA) Techniques

To further refine risk assessments and account for uncertainties inherent in model selection, Bayesian Model Averaging (BMA) is increasingly being used in conjunction with BMD analysis. nih.gov BMA addresses the issue of model uncertainty by averaging over the posterior distributions of a quantity of interest from multiple models, weighted by their posterior model probabilities. unipi.itresearchgate.net This approach provides a more robust and less biased estimate compared to relying on a single "best" model. nih.govunipi.it

The core principle of BMA is to combine the predictions from several competing statistical models to produce a single, more accurate predictive distribution. researchgate.netcolostate.edu This is particularly valuable in toxicological risk assessment where the choice of a dose-response model can significantly influence the outcome. By assigning weights to different models based on their likelihood of being the correct one, BMA provides a comprehensive evaluation that minimizes model selection bias. nih.gov

In the context of glycidyl methacrylate (GMA), a compound structurally related to this compound, BMA has been effectively used to enhance the precision of risk assessment. nih.gov After an initial BMD analysis identifies potential critical endpoints, BMA is applied to refine these outcomes. The methodology involves using software that employs Laplace approximation to correct prior density and then performs BMD estimation through maximum a posteriori probability estimation. nih.gov This process computes posterior probabilities across multiple models and assigns differential weights for the model averaging calculations, leading to a more accurate estimation of the point of departure (PoD). nih.gov The integration of BMA with BMD represents a scientifically robust approach for deriving points of departure in risk assessment, essential for establishing reliable occupational exposure limits and ensuring public health protection. nih.gov

Regulatory Frameworks and Guidelines (e.g., REACH, OECD)

The production, use, and safety assessment of chemical substances like this compound are governed by comprehensive regulatory frameworks established by international and national bodies. Two of the most influential are the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in the European Union and the guidelines set forth by the Organisation for Economic Co-operation and Development (OECD).

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals)

REACH is a European Union regulation (EC No 1907/2006) that aims to ensure a high level of protection for human health and the environment from the risks that can be posed by chemicals. europa.eu It places the responsibility on industry to manage the risks from chemicals and to provide safety information on the substances. Companies must identify and manage the risks linked to the substances they manufacture and market in the EU. They have to demonstrate to the European Chemicals Agency (ECHA) how the substance can be safely used and they must communicate the risk management measures to the users.

The REACH regulation involves several key processes:

Registration: Companies are required to register substances manufactured or imported in quantities of one tonne or more per year. The registration dossier includes information on the properties and uses of the substance.

Evaluation: ECHA and the Member States evaluate the information submitted by companies to examine the quality of the registration dossiers and the testing proposals and to clarify if a given substance constitutes a risk to human health or the environment.

Authorisation: This process aims to ensure that the risks from Substances of Very High Concern (SVHCs) are properly controlled and that these substances are progressively replaced by suitable alternative substances or technologies where these are economically and technically viable. globalnorm.de

Restriction: Restrictions are a measure to protect human health and the environment from unacceptable risks posed by chemicals. Restrictions may limit or ban the manufacture, placing on the market, or use of a substance. globalnorm.de

While specific information on the registration status of this compound under REACH is not detailed in the provided search results, any company manufacturing or importing it into the EU at or above one tonne per year would be subject to these requirements.

OECD (Organisation for Economic Co-operation and Development)

The OECD develops and provides a set of internationally recognized guidelines and tools for the safety testing and assessment of chemicals. These are widely used by governments, industry, and independent laboratories to assess the potential effects of chemicals on human health and the environment. The OECD Test Guidelines are a collection of internationally agreed-upon testing methods used to determine the safety of chemicals and chemical preparations. europa.eu

Key aspects of the OECD framework relevant to chemical safety assessment include:

Test Guidelines: The OECD provides a comprehensive set of guidelines for testing various endpoints, including physical-chemical properties, effects on human health (e.g., toxicity, carcinogenicity, genotoxicity), and environmental effects (e.g., ecotoxicity, biodegradation). europa.eufederalregister.gov Adherence to these guidelines ensures that data generated on a chemical is of high quality and can be accepted internationally, reducing the need for duplicative testing.

Good Laboratory Practice (GLP): The OECD Principles of GLP are a set of rules and criteria for conducting non-clinical health and environmental safety studies. Compliance with GLP ensures the quality, integrity, and reliability of data.

Hazard Assessment: The OECD has developed a harmonized integrated hazard classification system for human health and environmental effects of chemical substances. europa.eu

Glycidyl esters, as a class of compounds, are recognized within the OECD framework. oecd.org The safety assessment of this compound would likely involve the application of relevant OECD Test Guidelines to generate data on its properties and potential hazards.

Safety Assessment of Chemical Mixtures

The assessment of health risks from exposure to chemical mixtures is a complex but crucial aspect of regulatory science. epa.gov In real-world scenarios, individuals are often exposed to multiple chemicals simultaneously. The European Union currently lacks a universally accepted methodology for the risk assessment of chemical mixtures, often resorting to a case-by-case approach. europa.eu